

An In-Depth Technical Guide to 2-Chlorobenzofuran: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2-Chlorobenzofuran

CAS No.: 106461-62-5

Cat. No.: B1634090

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For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of **2-Chlorobenzofuran**, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Moving beyond a rigid template, this document is structured to deliver an in-depth understanding of its chemical characteristics, synthesis, reactivity, and applications, grounded in scientific literature and established protocols.

Introduction and Core Properties

2-Chlorobenzofuran is a substituted derivative of benzofuran, a heterocyclic aromatic organic compound consisting of a fused benzene and furan ring. The presence of a chlorine atom at the 2-position of the furan ring significantly influences its reactivity and makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Core Properties of **2-Chlorobenzofuran**

Property	Value	Source
CAS Number	106461-62-5	[1]
Molecular Formula	C ₈ H ₅ ClO	[1]
Molecular Weight	152.58 g/mol	[1]
Appearance	Not explicitly found in search results	
Boiling Point	Not explicitly found in search results	
Melting Point	Not explicitly found in search results	
Solubility	Not explicitly found in search results	

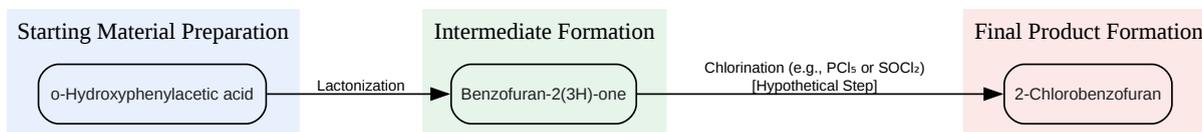
Synthesis of 2-Chlorobenzofuran

The synthesis of **2-Chlorobenzofuran** can be approached through several strategic pathways, primarily involving the modification of a pre-existing benzofuran core or the cyclization of appropriately substituted precursors. While a specific, detailed protocol for the direct synthesis of **2-Chlorobenzofuran** was not prominently available in the reviewed literature, established methods for the synthesis of substituted benzofurans provide a strong foundation for its preparation.

One plausible and commonly employed strategy for the introduction of a halogen at the 2-position of a benzofuran ring involves the treatment of the corresponding 2-unsubstituted benzofuran or a derivative with a suitable chlorinating agent.

A potential synthetic route could involve the conversion of benzofuran-2(3H)-one to the target molecule. The synthesis of benzofuran-2(3H)-one itself can be achieved from o-hydroxyphenylacetic acid through a lactonization reaction.[2][3]

Conceptual Synthetic Workflow:



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Caption: Conceptual workflow for the synthesis of **2-Chlorobenzofuran** from o-hydroxyphenylacetic acid.

Experimental Protocol: Synthesis of Benzofuran-2(3H)-one (Precursor)

This protocol is adapted from established methods for the synthesis of benzofuran-2(3H)-one from o-hydroxyphenylacetic acid.^{[2][3]}

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-hydroxyphenylacetic acid, a suitable water-carrying agent (e.g., toluene), and a catalytic amount of a strong acid such as silica gel sulfonic acid.
- **Reaction Execution:** Heat the mixture to reflux with vigorous stirring. The water generated during the reaction is removed azeotropically using a Dean-Stark apparatus.
- **Work-up and Purification:** After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The catalyst can be recovered by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent, yielding the crude benzofuran-2(3H)-one, which can be further purified by crystallization or chromatography.

Note: The subsequent chlorination of benzofuran-2(3H)-one to yield **2-Chlorobenzofuran** would require a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The specific reaction conditions for this step would need to be optimized.

Chemical Reactivity and Synthetic Utility

The chlorine atom at the 2-position of **2-Chlorobenzofuran** renders this position susceptible to various nucleophilic substitution and cross-coupling reactions, making it a versatile building block in organic synthesis.

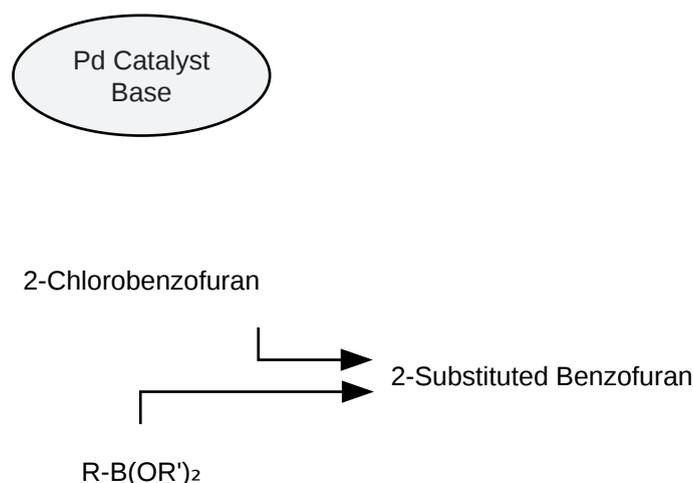
3.1. Cross-Coupling Reactions

2-Chlorobenzofuran is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Reaction Scheme: Suzuki-Miyaura Coupling



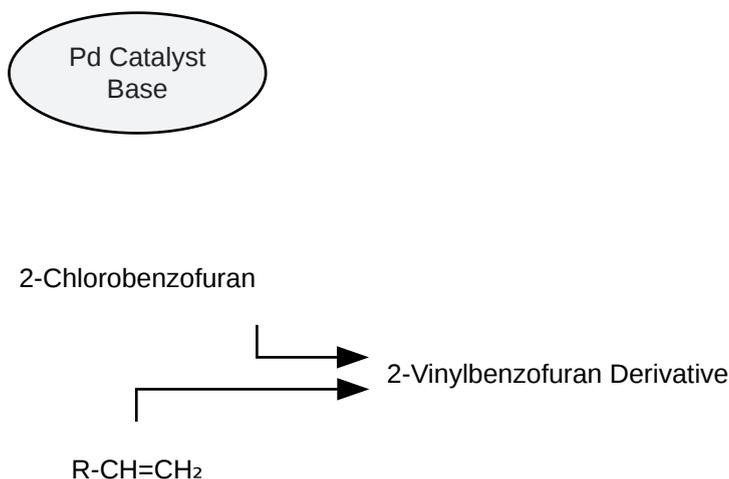
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Caption: General scheme of the Suzuki-Miyaura coupling with **2-Chlorobenzofuran**.

3.1.2. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.

General Reaction Scheme: Heck Reaction



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Sources

- [1. Benzofuran, chloro- | C₈H₅ClO | CID 184653 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CN106336388A - Synthetic method of benzofuran-2\(3H\)-one - Google Patents \[patents.google.com\]](#)
- [3. CN102746260A - Method for preparing benzofuran-2-\(3H\)-one - Google Patents \[patents.google.com\]](#)
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